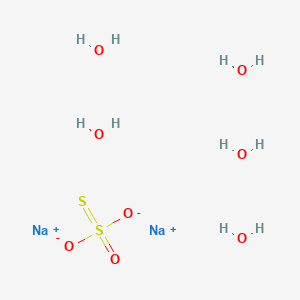

Sodium thiosulfate pentahydrate

説明

Sodium Thiosulfate is a water soluble salt and reducing agent that reacts with oxidizing agents. Although its exact mechanism of action is unknown, thiosulfate likely provides an exogenous source of sulfur, thereby hastening the detoxification of cyanide through the enzyme rhodanese (thiosulfate cyanide sulfurtransferase) which converts cyanide to the relatively nontoxic, excretable thiocyanate ion. In addition, this agent neutralizes the reactive alkylating species of nitrogen mustard, thereby decreasing skin toxicity related to nitrogen mustard extravasation. (NCI04)

See also: Thiosulfate ion (has active moiety); Sodium nitrite; sodium thiosulfate (component of); Chloroxylenol; Salicylic Acid; Sodium Thiosulfate (component of) ... View More ...

特性

Key on ui mechanism of action |

/ANTIFUNGAL ACTION OF SODIUM THIOSULFATE, USP,/...IS PROBABLY ATTRIBUTABLE TO SLOW RELEASE OF COLLOIDAL SULFUR. IN CYANIDE POISONING, SODIUM NITRITE IS INJECTED IV...TO PRODUCE METHEMOGLOBIN WHICH COMBINES WITH...CYANIDE ION & RENDERS IT TEMPORARILY INACTIVE IN FORM OF CYANMETHEMOGLOBIN. SODIUM THIOSULFATE /USP/ IS THEN INJECTED IV TO FORM NONTOXIC THIOCYANATE. THIOSULFATE SERVES AS SUBSTRATE FOR ENZYME RHODANESE, WHICH MEDIATES CONVERSION OF CYANIDE TO MUCH LESS TOXIC THIOCYANATE, WHICH IS EXCRETED IN URINE. |

|---|---|

CAS番号 |

10102-17-7 |

分子式 |

H4NaO4S2 |

分子量 |

155.15 g/mol |

IUPAC名 |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Na.H2O3S2.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChIキー |

HBLWERCELPPGQF-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] |

正規SMILES |

O.OS(=O)(=S)O.[Na] |

Color/Form |

POWDER COLORLESS MONOCLINIC CRYSTALS |

密度 |

1.667 1.7 g/cm³ |

melting_point |

48.5 °C |

他のCAS番号 |

10102-17-7 |

物理的記述 |

Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |

関連するCAS |

10102-17-7 (pentahydrate) 7772-98-7 (Parent) |

溶解性 |

PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |

同義語 |

Thiosulfuric Acid (H2S2O3) Disodium Salt Pentahydrate; _x000B_Thiosulfuric Acid Disodium Salt Pentahydrate; _x000B_Disodium Thiosulfate Pentahydrate; _x000B_Disodium Thiosulphate Pentahydrate; Hypo_x000B_Sodium Thiosulfate (Na2S2O3) Pentahydrate |

蒸気圧 |

Vapor pressure at 20 °C: negligible |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Thiosulfate Pentahydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O), a stable hydrated salt, is a compound of significant interest across various scientific disciplines. It is widely recognized for its role as a titrant in analytical chemistry, a potent antidote for cyanide poisoning, and a nephroprotective agent.[1][2] Its applications extend to photographic processing, gold extraction, and as a component in pharmaceutical formulations.[1] This technical guide provides a comprehensive examination of the core chemical properties and structural characteristics of sodium thiosulfate pentahydrate, supported by detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound typically exists as odorless, colorless monoclinic crystals.[3][4] The compound exhibits efflorescence in dry air and is deliquescent in moist conditions.[1] It is characterized by its high solubility in water and is negligible in alcohol.[5]

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are compiled in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Na₂S₂O₃·5H₂O | [3] |

| Molar Mass | 248.18 g/mol | [3][5] |

| Appearance | White or colorless crystals | [5] |

| Density | 1.667 g/cm³ | [3][5] |

| Melting Point | 48.3 °C (118.9 °F; 321.4 K) | [5] |

| Boiling Point | 100 °C (212 °F; 373 K) with decomposition of the pentahydrate | [5] |

| Solubility in Water | 70.1 g/100 mL (20 °C) | [3][5] |

| 231 g/100 mL (100 °C) | [3][5] | |

| Solubility in Ethanol | Negligible | [5] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -2621 kJ/mol (solid) | [4] |

| Standard Molar Entropy (S°) | 313.5 J/(mol·K) (solid) | [4] |

| Molar Heat Capacity (Cp) | 360.7 J/(mol·K) (solid) | [4] |

| Enthalpy of Fusion (ΔfusH) | 23.4 kJ/mol | [4] |

| Enthalpy of Solution (ΔsolH) | 47.42 kJ (for 1 mole in 400 moles of water at 18°C) | [4] |

Crystal Structure

The crystal structure of this compound is monoclinic, with the space group P2₁/c.[3][6] The thiosulfate anion (S₂O₃²⁻) possesses a tetrahedral geometry, which can be conceptualized as a sulfate (B86663) anion with one oxygen atom replaced by a sulfur atom.[5][6]

Crystallographic Data

Detailed crystallographic parameters for this compound are presented below.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [6] |

| Unit Cell Dimensions | a = 5.94 Å | [6] |

| b = 21.57 Å | [6] | |

| c = 7.53 Å | [6] | |

| β = 103° 58' | [6] | |

| S-S Bond Distance | ~1.97 Å | [6] |

| Average S-O Bond Distance | ~1.48 Å | [6] |

Within the crystal lattice, each sodium atom is octahedrally coordinated by oxygen atoms from both the thiosulfate groups and the water molecules, and by the terminal sulfur atom of a thiosulfate anion.[6] These octahedral units form chains through shared edges, which are interconnected via hydrogen bonding with the thiosulfate groups.[6]

Visualization of the Thiosulfate Anion Structure

The tetrahedral arrangement of the thiosulfate anion is depicted in the following diagram.

Caption: Tetrahedral structure of the thiosulfate anion.

Chemical Reactions

Thermal Decomposition

When subjected to heat, this compound undergoes a two-stage decomposition. Initially, it loses its five water molecules of hydration. Upon further heating to 300 °C, the anhydrous salt decomposes into sodium sulfate and sodium polysulfide.[5][7]

Caption: Thermal decomposition pathway of this compound.

Reaction with Acids

A characteristic reaction of thiosulfate salts is their decomposition upon treatment with acids. This reaction results in the formation of elemental sulfur, sulfur dioxide, and water.[5][7]

Experimental Protocols

X-ray Diffraction (XRD)

Objective: To elucidate the crystal structure and confirm the phase identity of this compound.

Methodology:

-

Sample Preparation: For single-crystal analysis, a small, defect-free crystal is mounted on a goniometer. For powder diffraction, the crystalline solid is finely pulverized to ensure random orientation of the crystallites.

-

Instrumentation: A single-crystal or powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα) is utilized.

-

Data Collection:

-

Single-Crystal XRD: The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to reduce thermal motion.[6] A series of diffraction images are collected as the crystal is rotated.[6]

-

Powder XRD: The powdered sample is loaded into a sample holder. The instrument is configured to scan over a defined 2θ range with a specific step size (e.g., 0.03°) and dwell time (e.g., 0.2 s).[1] Typical operating conditions are a voltage of 40 kV and a current of 30 mA.[1]

-

-

Data Analysis: The collected diffraction data is processed to determine the unit cell parameters, space group, and atomic coordinates. For powder data, the resulting diffractogram is compared with reference patterns from crystallographic databases for phase identification.

Thermal Analysis (DSC and TGA)

Objective: To characterize the thermal behavior, including melting, dehydration events, and thermal stability.

Methodology for Differential Scanning Calorimetry (DSC):

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A sample of 5-10 mg is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Experimental Conditions: The sample is subjected to a controlled temperature program, for instance, heating at a linear rate of 2 °C/min over a temperature range of -40 °C to 60 °C.[1] An inert purge gas, such as nitrogen, is maintained at a constant flow rate.

-

Data Analysis: The resulting heat flow curve as a function of temperature is analyzed to determine key thermal events, such as the melting point (onset and peak temperatures) and the enthalpy of fusion.

Methodology for Thermogravimetric Analysis (TGA):

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A precisely weighed sample is placed in the TGA sample pan.

-

Experimental Conditions: The sample is heated at a constant rate, for example, 5 °C/min, through a temperature range of 25 °C to 200 °C.[1] The analysis is performed under a controlled nitrogen atmosphere with a flow rate of 20 mL/min.[1]

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is used to identify the temperature ranges and extent of mass loss corresponding to dehydration.

Spectroscopic Analysis (FTIR)

Objective: To identify the vibrational modes of the functional groups and confirm the presence of water of crystallization.

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation: A small quantity of the crystalline powder is placed in direct contact with the ATR crystal.

-

Data Collection: The infrared spectrum is acquired over a wavenumber range of 4000-500 cm⁻¹.[1] A background spectrum is collected prior to the sample measurement and is automatically subtracted.

-

Data Analysis: The spectrum is interpreted to assign the observed absorption bands to specific molecular vibrations. For this compound, a prominent broad band centered around 3448 cm⁻¹ corresponds to the O-H stretching vibrations of the water molecules.[1] Other characteristic peaks are observed at approximately 1657 cm⁻¹, 1120 cm⁻¹, 1003 cm⁻¹, and 671 cm⁻¹.[1]

Iodometric Titration

Objective: To accurately determine the concentration of a sodium thiosulfate solution.

Methodology: Iodometric titration is a classic redox titration method where the reaction between iodine and thiosulfate is utilized for quantitative analysis.

References

- 1. Preparation and characterization of this compound/silica microencapsulated phase change material for thermal energy storage - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28056K [pubs.rsc.org]

- 2. Sodium thiosulfate, pentahydrate [webbook.nist.gov]

- 3. Preparation and characterization of this compound/silica microencapsulated phase change material for thermal energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

The Core Mechanism of Action of Sodium Thiosulfate as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium thiosulfate (B1220275) (Na₂S₂O₃) is a versatile and well-established chemical compound with a long history of use in medicine and industry. Its efficacy in various applications, from an antidote for cyanide poisoning to a protective agent against cisplatin-induced toxicities, is fundamentally rooted in its chemical properties as a reducing agent and a sulfur donor. This technical guide provides a comprehensive exploration of the core mechanisms of action of sodium thiosulfate, focusing on its redox chemistry, its role as a potent antioxidant, and its enzymatic and non-enzymatic interactions in biological systems. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Foundation of a Multifaceted Agent

Sodium thiosulfate is an inorganic salt that readily dissociates in water to yield two sodium ions (Na⁺) and the thiosulfate anion (S₂O₃²⁻). The therapeutic and industrial utility of this compound is almost exclusively derived from the unique chemical nature of the thiosulfate anion. Structurally, the thiosulfate ion is tetrahedral, with a central sulfur atom bonded to three oxygen atoms and a terminal sulfur atom. The two sulfur atoms have different oxidation states; the central sulfur atom is in a +5 oxidation state, while the terminal sulfur atom is in a -1 oxidation state, leading to an average oxidation state of +2 for sulfur in the ion.[1][2] This structure makes the thiosulfate ion a readily available source of electrons and a competent nucleophile, underpinning its function as a reducing agent.[3][4]

The primary reducing reaction of thiosulfate in many analytical and biological contexts is its oxidation to the tetrathionate (B1226582) ion (S₄O₆²⁻). This two-electron transfer process is central to its mechanism of action in various applications.

Reaction 1: Thiosulfate Oxidation 2 S₂O₃²⁻ ⟶ S₄O₆²⁻ + 2e⁻

Quantitative Physicochemical and Pharmacokinetic Properties

A quantitative understanding of sodium thiosulfate's properties is essential for its application in research and drug development. Key data regarding its reducing potential and its behavior in biological systems are summarized below.

Standard Reduction Potential

The standard reduction potential (E°) of a redox couple is a measure of its tendency to acquire electrons and be reduced. For the tetrathionate/thiosulfate couple, the standard reduction potential has been determined to be +0.198 ± 0.004 V versus the standard hydrogen electrode (SHE).[5][6] This positive potential indicates that the thiosulfate ion is a mild reducing agent.

Pharmacokinetic Parameters

The clinical efficacy of sodium thiosulfate is influenced by its absorption, distribution, metabolism, and excretion. Intravenous administration is the preferred route due to low and variable oral bioavailability.[7]

Table 1: Pharmacokinetic Parameters of Intravenous Sodium Thiosulfate in Healthy Volunteers and Hemodialysis Patients

| Parameter | Healthy Volunteers (8g IV dose) | Hemodialysis Patients (Off-Dialysis) | Reference(s) |

| Volume of Distribution (Vd) | 0.15 L/kg (central), 0.33 L/kg (peripheral) | Not specified | [4] |

| Total Body Clearance (CL) | 4.11 ± 0.77 ml/min/kg | 2.04 ± 0.72 ml/min/kg | [3][7] |

| Renal Clearance (CLr) | 1.86 ± 0.45 ml/min/kg | Minimal | [3][7] |

| Non-renal Clearance (CLnr) | 2.25 ± 0.42 ml/min/kg | 2.04 ± 0.72 ml/min/kg | [3][7] |

| Elimination Half-life (t½) | ~20 minutes (1g dose) to 182 minutes (9g dose) | Not specified | [8][9] |

Data are presented as mean ± standard deviation where available.

Core Mechanisms of Action as a Reducing Agent

The reducing activity of sodium thiosulfate is manifested through several key mechanisms in biological systems: direct antioxidant action, enzymatic detoxification, and inactivation of xenobiotics.

Direct Antioxidant Activity: Scavenging of Reactive Oxygen Species (ROS)

Sodium thiosulfate is a potent antioxidant capable of neutralizing a variety of reactive oxygen species (ROS), which are implicated in cellular damage and the pathophysiology of numerous diseases. It can directly donate electrons to ROS, thereby reducing their reactivity and preventing oxidative damage to lipids, proteins, and nucleic acids.

-

Superoxide (B77818) (O₂⁻): Sodium thiosulfate can scavenge the superoxide radical.

-

Hydrogen Peroxide (H₂O₂): It has been shown to directly inactivate hydrogen peroxide.

-

Peroxynitrite (ONOO⁻): As a powerful oxidant and nitrating agent, peroxynitrite's damaging effects can be mitigated by sodium thiosulfate.

The direct scavenging of ROS by sodium thiosulfate is a fundamental aspect of its therapeutic effects in conditions associated with oxidative stress, such as calciphylaxis and chemotherapy-induced toxicities.

Caption: Direct scavenging of ROS by sodium thiosulfate.

Enzymatic Detoxification: The Case of Cyanide Poisoning

The most well-known therapeutic application of sodium thiosulfate is as an antidote for cyanide poisoning. This action is a classic example of its role as a sulfur donor in an enzyme-catalyzed detoxification reaction. Cyanide exerts its toxicity by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia.

The enzyme rhodanese (thiosulfate sulfurtransferase), found predominantly in the mitochondria of liver and kidney cells, catalyzes the transfer of a sulfur atom from thiosulfate to cyanide (CN⁻). This reaction converts the highly toxic cyanide into the much less toxic and readily excretable thiocyanate (B1210189) (SCN⁻).

Reaction 2: Rhodanese-Catalyzed Cyanide Detoxification CN⁻ + S₂O₃²⁻ --(Rhodanese)--> SCN⁻ + SO₃²⁻ (sulfite)

In this process, sodium thiosulfate acts as the sulfur donor substrate, and its administration significantly enhances the body's natural, but limited, capacity to detoxify cyanide.

Caption: Enzymatic detoxification of cyanide by rhodanese.

Indirect Antioxidant Effects: Activation of the Nrf2 Signaling Pathway

Beyond direct ROS scavenging, sodium thiosulfate can bolster the cell's endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, potentially induced by thiosulfate or its metabolites, can cause conformational changes in Keap1. This disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the production of protective proteins such as glutathione (B108866) S-transferases (GSTs), and heme oxygenase-1 (HO-1).

Caption: Activation of the Nrf2 antioxidant pathway.

Inactivation of Xenobiotics: Cisplatin (B142131) Neutralization

Sodium thiosulfate is used clinically to mitigate the nephrotoxicity and ototoxicity associated with the chemotherapeutic agent cisplatin. Cisplatin is a platinum-containing compound that exerts its anticancer effects by cross-linking DNA. However, it can also bind to other molecules in the body, leading to side effects.

Sodium thiosulfate can directly interact with cisplatin, forming a biologically inactive platinum-thiosulfate complex. This reaction prevents cisplatin from binding to and damaging healthy tissues, particularly in the kidneys and inner ear. The timing of sodium thiosulfate administration is critical to avoid compromising the anticancer efficacy of cisplatin.

Key Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the reducing and detoxifying properties of sodium thiosulfate.

Protocol for Rhodanese Activity Assay

This protocol is adapted from the colorimetric method by Sörbo and is used to determine the cyanide-detoxifying activity of the rhodanese enzyme in the presence of sodium thiosulfate.

Principle: Rhodanese catalyzes the transfer of a sulfur atom from thiosulfate to cyanide, forming thiocyanate. The thiocyanate produced is then reacted with a ferric nitrate (B79036) reagent to form a colored ferric thiocyanate complex, which can be quantified spectrophotometrically at 460 nm.

Reagents:

-

Buffer: 0.2 M Potassium Phosphate (B84403), pH 8.6

-

Substrate 1: 0.125 M Sodium Thiosulfate

-

Substrate 2: 0.25 M Potassium Cyanide (KCN)

-

Stopping Reagent: 38% Formaldehyde (B43269)

-

Color Reagent: 0.2 M Ferric Nitrate in Nitric Acid

-

Enzyme Sample: Tissue homogenate or purified rhodanese solution

Procedure:

-

Prepare a reaction mixture containing 200 µL of 0.125 M sodium thiosulfate, 100 µL of 0.2 M potassium phosphate buffer, and 100 µL of the enzyme sample.

-

For the blank sample, add 100 µL of 38% formaldehyde at this stage to inactivate the enzyme.

-

To initiate the reaction, add 100 µL of 0.25 M KCN to all tubes (except the blank, where it is added after formaldehyde).

-

Incubate the mixture for 5 minutes at room temperature (25°C).

-

Stop the reaction in the test samples by adding 100 µL of 38% formaldehyde.

-

Add 500 µL of the ferric nitrate color reagent to all tubes.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 460 nm.

-

Calculate the amount of thiocyanate formed using a standard curve prepared with known concentrations of potassium thiocyanate (KSCN).

Unit Definition: One unit of rhodanese activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of thiocyanate per minute under the specified conditions.

Protocol for In Vitro Superoxide Radical Scavenging Assay

This protocol measures the ability of sodium thiosulfate to scavenge superoxide radicals generated in a non-enzymatic system.

Principle: Superoxide radicals are generated by the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, which absorbs light at 560 nm. An antioxidant, such as sodium thiosulfate, will compete with NBT for the superoxide radicals, thereby decreasing the rate of formazan formation.

Reagents:

-

Buffer: 16 mM Tris-HCl, pH 8.0

-

NADH Solution: 0.936 mM NADH

-

NBT Solution: 0.3 mM Nitroblue Tetrazolium

-

PMS Solution: 0.12 mM Phenazine Methosulfate

-

Test Compound: Sodium Thiosulfate solutions at various concentrations

-

Standard: Ascorbic acid or Gallic acid

Procedure:

-

In a 96-well plate or cuvettes, prepare reaction mixtures containing 1.0 mL of the sodium thiosulfate solution (or standard/blank), 0.5 mL of Tris-HCl buffer, 0.5 mL of NBT solution, and 0.5 mL of NADH solution.

-

Initiate the reaction by adding 0.5 mL of PMS solution to the mixture.

-

Incubate the reaction mixture at 25°C for 5 minutes.

-

Measure the absorbance at 560 nm against a blank.

-

The percentage of superoxide radical scavenging is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

-

-

The IC₅₀ value (the concentration of sodium thiosulfate required to scavenge 50% of the superoxide radicals) can be determined by plotting the percentage of scavenging against the concentration of sodium thiosulfate.

Conclusion

The mechanism of action of sodium thiosulfate as a reducing agent is a cornerstone of its diverse therapeutic applications. Its ability to donate electrons allows it to directly neutralize harmful reactive oxygen species, participate in critical enzymatic detoxification pathways such as the rhodanese-mediated conversion of cyanide to thiocyanate, and indirectly bolster cellular antioxidant defenses via the Nrf2 pathway. The quantitative data on its reduction potential and pharmacokinetics provide a solid foundation for its rational use in drug development and clinical practice. The experimental protocols detailed herein offer standardized methods for further investigation into its properties. A thorough understanding of these core mechanisms is paramount for optimizing existing therapies and exploring new applications for this remarkable and versatile compound.

References

- 1. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]

- 2. journalijar.com [journalijar.com]

- 3. researchgate.net [researchgate.net]

- 4. Simulation-Based Sodium Thiosulfate Dosing Strategies for the Treatment of Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Protein Film Electrochemistry Provides a Direct Measure of the Tetrathionate/Thiosulfate Reduction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium Thiosulfate Pharmacokinetics in Hemodialysis Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medsafe.govt.nz [medsafe.govt.nz]

- 9. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Thiosulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O). It includes detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to support laboratory and developmental work.

Introduction

Sodium thiosulfate pentahydrate, colloquially known as "hypo," is a colorless, monoclinic crystalline solid.[1][2] It is an important inorganic salt with significant applications in various fields, including medicine, analytical chemistry, and photography.[1] In the pharmaceutical and drug development sectors, it is used as an antidote for cyanide poisoning, as an adjunct in cisplatin (B142131) chemotherapy to mitigate side effects, and in various analytical procedures.[1][3] The compound is highly soluble in water, forming a weakly alkaline solution, and is efflorescent in dry air.[4][5] Given its utility, robust and well-characterized methods for its synthesis and purification are essential.

Synthesis Methods

Several methods exist for the production of this compound, ranging from common laboratory procedures to large-scale industrial processes.

Reaction of Sodium Sulfite (B76179) with Sulfur

The most common and straightforward laboratory synthesis involves the reaction of sodium sulfite (Na₂SO₃) with elemental sulfur (S) in an aqueous solution.[4][6][7] The sulfur is added to a hot solution of sodium sulfite and boiled to facilitate the reaction.[1][4]

Chemical Equation: Na₂SO₃ + S + 5H₂O → Na₂S₂O₃·5H₂O[6]

Reaction of Sodium Hydroxide (B78521) with Sulfur

Sodium thiosulfate can also be prepared by boiling elemental sulfur with an aqueous solution of sodium hydroxide (NaOH).[1][8] However, this method can produce side products and requires careful control.[8][9]

Chemical Equation: 6NaOH + 4S → 2Na₂S + Na₂S₂O₃ + 3H₂O

Industrial Production Methods

Industrial-scale production often utilizes waste streams or multi-step processes for efficiency and cost-effectiveness.

-

Sodium Sulfide (B99878) Method: This process uses waste sodium sulfide from manufacturing sulfur dyes.[8] The method involves reacting sodium sulfide, sodium carbonate, and sulfur dioxide, followed by evaporation and crystallization.[10]

-

Soda Ash and Sulfur Dioxide Method: In this process, a sodium carbonate (soda ash) solution reacts with sulfur dioxide to first produce sodium sulfite.[2][10] Elemental sulfur is then added to the sodium sulfite solution, which is boiled to yield sodium thiosulfate.[7][10]

-

Mechanochemical Synthesis: A novel approach involves the mechanical activation of a suspension of sodium sulfite and sulfur in a planetary ball mill.[11][12] This method can achieve a high degree of conversion (around 95%) under mild and brief conditions.[11][12]

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound using the sodium sulfite and sulfur method.

Laboratory Synthesis Protocol

Objective: To synthesize this compound by reacting sodium sulfite with elemental sulfur.

Materials and Reagents:

-

Sodium sulfite (Na₂SO₃), anhydrous: 6.3 g[4]

-

Sulfur powder (S): 2.0 g[4]

-

Distilled water: 40 mL[4]

-

50% Ethanol (B145695) (optional, to wet the sulfur)[4]

-

100 mL Beaker[4]

-

50 mL Beaker[4]

-

Watch glass[4]

-

Heating source (e.g., hot plate or Bunsen burner)

-

Stirring rod

-

Buchner funnel and suction flask for vacuum filtration[4]

-

Filter paper

Procedure:

-

Prepare Sodium Sulfite Solution: Weigh 6.3 g of anhydrous sodium sulfite and place it into a 100 mL beaker. Add 40 mL of distilled water and cover the beaker with a watch glass.[4] Heat the mixture with constant stirring until the sodium sulfite is completely dissolved. Continue heating the solution until it is near boiling.[4]

-

Prepare Sulfur Slurry: In a separate 50 mL beaker, weigh 2.0 g of sulfur powder. To prevent the hydrophobic sulfur from clumping on the surface of the aqueous solution, add a small amount of 50% ethanol to create a paste.[4]

-

Reaction: Add the sulfur paste to the near-boiling sodium sulfite solution in batches while stirring continuously.[4]

-

Boiling: Continue to heat the reaction mixture, maintaining a gentle boil for 1 to 1.5 hours.[4] Stir constantly to keep the sulfur suspended in the solution. Use a small amount of distilled water to rinse any sulfur adhering to the beaker walls back into the solution and to compensate for water lost to evaporation.[4]

-

Hot Filtration: After the boiling period, immediately filter the hot solution using a Buchner funnel under reduced pressure to remove any unreacted sulfur.[4] The unreacted sulfur is discarded.

-

Crystallization: Transfer the hot filtrate to a clean beaker. The solution can now be purified by recrystallization as described in the section below.

Purification Methods

The primary method for purifying sodium thiosulfate is recrystallization from water, which takes advantage of the salt's decreased solubility at lower temperatures.

Recrystallization Protocol

Objective: To purify crude sodium thiosulfate by crystallization.

Procedure:

-

Concentration: Gently heat the filtrate obtained from the synthesis step to evaporate the water and concentrate the solution.[1][4] Reduce the volume until a supersaturated solution is formed.[4] This point is often reached when a crust of crystals begins to form on a stirring rod when it is removed from the solution.[9]

-

Cooling and Seeding: Allow the concentrated solution to cool slowly to room temperature. To induce crystallization in the supersaturated solution, a single "seed" crystal of pure this compound can be added.[4][13]

-

Crystal Growth: Upon seeding, crystallization will begin.[14] For the formation of larger, more uniform crystals, the solution should be left undisturbed in a cool place (an ice bath can be used to speed up the process) until crystal formation ceases.[13][15]

-

Isolation and Washing: Isolate the formed crystals by filtration. The crystals can be washed with a small amount of cold ethanol to remove any remaining impurities.[16]

-

Drying: Dry the purified crystals. The pentahydrate form is efflorescent and will lose water in dry air.[5] Drying can be done over silica (B1680970) gel in a vacuum for a specified time.[5]

Data Presentation

Quantitative data from various synthesis and purification methods are summarized below.

Table 1: Summary of Synthesis Conditions and Results

| Synthesis Method | Key Reactants | Conditions | Reported Yield / Conversion | Purity | Reference |

| Mechanochemical | Sodium sulfite, Sulfur | Planetary ball mill, ≥350 min⁻¹, ≥35 min | ~95% conversion | ≥98% (by iodometric titration) | [12] |

| Sodium Sulfite & Sulfur | Sodium sulfite, Sulfur | Boiling aqueous solution, 1-1.5 hours | >90% (gravimetric) | High | [4][11] |

| Industrial Crystallization | Concentrated Na₂S₂O₃ solution | Oslo cooling crystallizer, 30-38°C, 15-20 hours | >30% improvement over batch | >99% |

Table 2: Typical Product Specifications for this compound

| Parameter | Specification | Reference |

| Appearance | Colorless, transparent crystals | [17] |

| Assay (Purity) | ≥99.0% | [17][18] |

| pH (1% solution) | 6.0 - 8.0 | [5] |

| Water-insoluble matter | <0.01% | [17] |

| Sulfide | <0.001% | [17] |

| Iron (Fe) | <0.001% | [17] |

| Lead (Pb) | ≤2 mg/kg | [18] |

| Loss on Drying | 32.0% - 37.0% | [5][18] |

Visualizations

Diagrams illustrating the synthesis workflow and chemical reaction are provided below using the DOT language.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Chemical reaction for the synthesis of this compound.

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Inorganic Synthesis Preparation of Sodium Thiosulfate | Chegg.com [chegg.com]

- 7. expertmarketresearch.com [expertmarketresearch.com]

- 8. Sodium thiosulfate - Wikipedia [en.wikipedia.org]

- 9. Sciencemadness Discussion Board - Sodium Thiosulfate Synthesis and Purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. sibran.ru [sibran.ru]

- 12. researchgate.net [researchgate.net]

- 13. "Slow crystallization" experiment | MEL Chemistry [melscience.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Solved this compound Na2SO3 + S + 5 H2O → | Chegg.com [chegg.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chemistryconnection.com [chemistryconnection.com]

- 18. fao.org [fao.org]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Sodium Thiosulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) is a crucial compound with diverse applications in the pharmaceutical and chemical industries, serving as an antioxidant, a titrant in analytical chemistry, and a detoxifying agent. A thorough understanding of its thermal stability and decomposition pathway is paramount for ensuring its effective and safe use in drug development, manufacturing, and storage. This technical guide provides a comprehensive overview of the thermal decomposition of sodium thiosulfate pentahydrate, detailing the multi-step degradation process, intermediate products, and the influence of the surrounding atmosphere. The information presented herein is supported by quantitative data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) studies.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex, multi-step process that begins with melting and is followed by a series of dehydration events, culminating in the decomposition of the anhydrous salt at elevated temperatures. The pathway can be summarized as follows:

-

Melting: The pentahydrate salt melts in its own water of crystallization at a relatively low temperature.

-

Dehydration: The water of hydration is lost in a sequential manner, typically involving the formation of a dihydrate intermediate before becoming fully anhydrous.

-

Decomposition of Anhydrous Salt: At significantly higher temperatures, the anhydrous sodium thiosulfate decomposes into different products depending on the atmospheric conditions.

The following diagram illustrates the key stages of the thermal decomposition pathway.

Caption: Thermal decomposition pathway of this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from various thermal analysis studies on this compound. These values can vary slightly depending on experimental conditions such as heating rate and atmospheric purity.

Table 1: Thermal Decomposition Events and Temperature Ranges

| Thermal Event | Temperature Range (°C) |

| Melting | 48 - 52 |

| Dehydration (Step 1: -3H₂O) | 50 - 100 |

| Dehydration (Step 2: -2H₂O) | 100 - 220 |

| Decomposition of Anhydrous Salt | > 300 |

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

| Dehydration Step | Theoretical Mass Loss (%) | Experimental Mass Loss Range (%) |

| Na₂S₂O₃·5H₂O → Na₂S₂O₃·2H₂O | 21.78 | 21.5 - 22.0 |

| Na₂S₂O₃·2H₂O → Na₂S₂O₃ | 14.52 | 14.0 - 15.0 |

| Total Dehydration | 36.30 | 35.5 - 37.0 |

Table 3: Enthalpy Changes from Differential Scanning Calorimetry (DSC)

| Transition | Enthalpy Change (ΔH) |

| Melting | ~47.4 kJ/mol |

| Dehydration (Total) | Varies with conditions |

Influence of Atmosphere on Final Decomposition Products

The composition of the final decomposition products of anhydrous sodium thiosulfate is highly dependent on the surrounding atmosphere.

-

Inert Atmosphere (e.g., Nitrogen): Upon heating to around 300°C, anhydrous sodium thiosulfate decomposes to form sodium sulfate (B86663) (Na₂SO₄) and sodium polysulfide (Na₂Sₓ, where x is typically 5)[1].

4Na₂S₂O₃ → 3Na₂SO₄ + Na₂S₅

-

Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the decomposition can lead to the formation of sodium sulfate and sulfur dioxide (SO₂).

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for simultaneous TGA-DSC analysis.

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound, and to measure the enthalpy changes of these transitions.

Apparatus:

-

Simultaneous TGA-DSC instrument

-

Microbalance

-

Alumina or platinum crucibles

-

Inert gas (e.g., high-purity nitrogen) and/or oxidative gas (e.g., dry air) supply

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA-DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a linear rate, typically 5-10°C/min, up to a final temperature of at least 400°C to observe the complete decomposition of the anhydrous salt.

-

-

Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time and temperature.

-

Data Analysis:

-

From the TGA curve (mass vs. temperature), determine the onset and end temperatures of each mass loss step and calculate the percentage mass loss.

-

From the DSC curve (heat flow vs. temperature), identify the endothermic and exothermic peaks corresponding to melting, dehydration, and decomposition. Integrate the peaks to determine the enthalpy change (ΔH) for each transition.

-

The following diagram illustrates a typical experimental workflow for TGA-DSC analysis.

Caption: Experimental workflow for TGA-DSC analysis.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the intermediate and final products of the thermal decomposition.

Apparatus:

-

X-ray diffractometer with a high-temperature stage

-

Sample holder

Procedure:

-

In-situ XRD:

-

A powdered sample of this compound is placed in the high-temperature sample holder of the XRD instrument.

-

XRD patterns are collected at various temperatures corresponding to the different stages of decomposition as identified by TGA-DSC (e.g., at room temperature, after the first dehydration step, after the second dehydration step, and after the final decomposition).

-

-

Ex-situ XRD:

-

Samples are heated to specific temperatures in a separate furnace under a controlled atmosphere.

-

The samples are then cooled to room temperature and their XRD patterns are collected.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline structures of the initial material, intermediates (such as sodium thiosulfate dihydrate), and final decomposition products (such as sodium sulfate)[2][3].

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is highly dependent on temperature and atmospheric conditions. A comprehensive understanding of this pathway, supported by robust analytical techniques such as TGA, DSC, and XRD, is essential for professionals in research and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for ensuring the stability, quality, and safety of products and processes involving this important compound.

References

The Antioxidant Properties of Sodium Thiosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium thiosulfate (B1220275) (Na₂S₂O₃), a compound with a long history of use in medicine for conditions such as cyanide poisoning, is gaining increasing attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms through which sodium thiosulfate exerts its antioxidant effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for assessing its antioxidant capacity are provided, and key signaling pathways involved in its cytoprotective action are illustrated. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of sodium thiosulfate in mitigating oxidative stress-related pathologies.

Core Mechanisms of Antioxidant Action

Sodium thiosulfate (STS) employs a multi-pronged approach to combat oxidative stress, acting as both a direct scavenger of reactive oxygen species (ROS) and an indirect modulator of endogenous antioxidant systems.

1.1. Direct Scavenging of Reactive Oxygen Species

Sodium thiosulfate has been shown to directly neutralize several potent oxidants. Its thiosulfate anion (S₂O₃²⁻) can donate electrons, thereby reducing and neutralizing ROS. This has been demonstrated for hydrogen peroxide (H₂O₂), a key signaling molecule and a precursor to more damaging radicals, and hypochlorite (B82951) (HOCl), a highly reactive oxidant produced by myeloperoxidase during inflammation.[1] In vitro studies have demonstrated a dose-dependent scavenging effect of STS on H₂O₂ and HOCl, with maximal activity observed at a dosage of 0.1 g.[1]

1.2. Role as a Hydrogen Sulfide (B99878) (H₂S) Donor

A significant aspect of sodium thiosulfate's antioxidant activity stems from its role as a precursor to hydrogen sulfide (H₂S).[2] H₂S is an endogenous gasotransmitter with well-established cytoprotective and antioxidant properties. STS can be metabolized in the body to generate H₂S, which in turn can scavenge a wide range of ROS and reactive nitrogen species (RNS), including superoxide (B77818) (O₂⁻), hydrogen peroxide, and peroxynitrite (ONOO⁻).[2]

1.3. Enhancement of Endogenous Antioxidant Systems

Beyond its direct scavenging capabilities, sodium thiosulfate enhances the body's own antioxidant defenses.

-

Glutathione (B108866) (GSH) Regeneration: STS can participate in the regeneration of glutathione, the most abundant endogenous antioxidant. It can reduce oxidized glutathione (GSSG) back to its reduced, active form (GSH).[3] This replenishment of the glutathione pool is critical for maintaining cellular redox homeostasis and protecting against oxidative damage.

-

Upregulation of Antioxidant Enzymes: Studies have shown that treatment with sodium thiosulfate can lead to the preservation or increased activity of key antioxidant enzymes. Notably, in a rat model of hyperoxaluria-induced renal oxidative stress, STS treatment maintained the tissue activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[4][5]

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of sodium thiosulfate have been quantified in various experimental models. The following tables summarize key findings from these studies.

Table 1: In Vitro Antioxidant Activity of Sodium Thiosulfate

| Parameter Measured | Experimental Model | Key Findings | Reference |

| Hydrogen Peroxide (H₂O₂) Scavenging | Cell-free assay | Dose-dependent reduction of H₂O₂ activity.[1] | [1] |

| Hypochlorite (HOCl) Scavenging | Cell-free assay | Dose-dependent reduction of HOCl activity.[1] | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | Ferricyanide reducing antioxidant assay | Demonstrated electron-donating properties, indicating free radical neutralizing capability.[4] | [4] |

| Intracellular ROS Accumulation | Oxalate-induced LLC-PK1 cells | Dose-dependently scavenged ROS accumulation.[4][5] | [4][5] |

| Intracellular H₂O₂ | Oxalate-exposed LLC-PK1 cells | Reduced the amount of H₂O₂ released from cells.[4] | [4] |

Table 2: In Vivo Antioxidant Effects of Sodium Thiosulfate

| Parameter Measured | Animal Model | Treatment Regimen | Key Quantitative Results | Reference |

| Superoxide Dismutase (SOD) Activity | Hyperoxaluric rats (ethylene glycol-induced) | 0.4 g/kg body weight, thrice a week for 4 weeks | Preserved normal SOD activity compared to the untreated hyperoxaluric group.[4] | [4] |

| Urinary 8-Isoprostaglandin Levels | Hyperoxaluric rats (ethylene glycol-induced) | 0.4 g/kg body weight, thrice a week for 4 weeks | Maintained normal levels, whereas levels were elevated in the untreated group.[4] | [4] |

| Arterial Blood Pressure | 5/6 nephrectomized rats (CKD model) | 0.1 g/kg intraperitoneally, 5 times/week for 4 weeks | Reduced arterial blood pressure by 7.9% compared to untreated CKD rats.[1] | [1] |

| Urinary Protein Concentration | 5/6 nephrectomized rats (CKD model) | 0.1 g/kg intraperitoneally, 5 times/week for 4 weeks | Significantly lower than in untreated CKD rats.[1] | [1] |

| Plasma Troponin Levels | Rat model of ischemia-reperfusion injury | Pre-treatment with STS | Decreased by 15% compared to the ischemia-reperfusion group.[6] | [6] |

| Myocardial Infarct Size | Rat model of ischemia-reperfusion injury | Pre-treatment with STS | Reduced to 9%.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the antioxidant properties of sodium thiosulfate.

3.1. In Vitro Hydrogen Peroxide Scavenging Assay

This protocol is adapted from a demonstration of the reaction between sodium thiosulfate and hydrogen peroxide.[7]

-

Reagents:

-

Sodium thiosulfate solution (e.g., 8.7 g in 1 L deionized water)

-

Hydrogen peroxide solution (e.g., 14 cm³ of 100 volume H₂O₂ made up to 40 cm³)

-

Universal indicator solution

-

Sodium ethanoate solution (e.g., 3.8 g in 1 L deionized water)

-

Sodium hydroxide (B78521) solution (e.g., 0.5 g in 1 L deionized water)

-

Ammonium molybdate(VI) (catalyst, optional)

-

-

Procedure:

-

Prepare a solution containing sodium thiosulfate, sodium ethanoate, and sodium hydroxide in deionized water. Add universal indicator to achieve a distinct color.

-

Divide this solution into separate flasks for the test, a negative control (no H₂O₂), and a catalyzed reaction (optional).

-

To the test flask (and the catalyzed flask, if applicable), add a defined volume of the hydrogen peroxide solution.

-

Observe the color change of the universal indicator over time, which corresponds to the consumption of hydrogen peroxide and a change in pH.

-

The rate of color change is indicative of the rate of hydrogen peroxide scavenging by sodium thiosulfate.

-

3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is a general method for assessing the reducing capability of a substance.[4][8]

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Sodium thiosulfate solutions of varying concentrations

-

Standard antioxidant solution (e.g., N-acetyl cysteine)

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Add a small volume of the sodium thiosulfate solution (or standard/blank) to a microplate well.

-

Add the FRAP reagent to the well and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm. An increase in absorbance indicates a greater reducing power.

-

3.3. In Vivo Model of Hyperoxaluria-Induced Oxidative Stress

This protocol is based on a study investigating the protective effects of sodium thiosulfate in a rat model of renal injury.[4]

-

Animal Model: Male Wistar rats.

-

Induction of Hyperoxaluria: 0.75% (v/v) ethylene (B1197577) glycol in the drinking water for 4 weeks.

-

Treatment Group: Administration of sodium thiosulfate (e.g., 0.4 g/kg body weight, intraperitoneally) thrice a week.

-

Control Groups:

-

Healthy control (normal diet and water).

-

Ethylene glycol only.

-

Ethylene glycol + sodium chloride (osmotic control).

-

Ethylene glycol + sodium sulfate (B86663) (sulfur control).

-

-

Outcome Measures:

-

Biochemical analysis: Serum and urine analysis for markers of renal function (e.g., creatinine, urea).

-

Oxidative stress markers:

-

Measurement of superoxide dismutase (SOD) and catalase (CAT) activity in kidney tissue homogenates.

-

Quantification of urinary 8-isoprostaglandin levels using an ELISA kit.

-

-

Histopathology: Microscopic examination of kidney sections for crystal deposition and tissue damage.

-

Signaling Pathways and Molecular Interactions

The antioxidant effects of sodium thiosulfate are mediated through its influence on various cellular signaling pathways.

4.1. The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical regulator of endogenous antioxidant defenses. While not directly detailed in the provided search results for sodium thiosulfate, H₂S, its metabolite, is a known activator of this pathway. It is plausible that STS, by increasing H₂S bioavailability, promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of a battery of antioxidant and cytoprotective genes.

Caption: Proposed activation of the Nrf2-ARE pathway by sodium thiosulfate via H₂S donation.

4.2. Inhibition of Apoptosis

Oxidative stress is a potent inducer of apoptosis, or programmed cell death. Sodium thiosulfate has been shown to exert anti-apoptotic effects, thereby protecting cells from oxidative damage-induced death. In a study on ischemia-reperfusion injury in rat hearts, STS preconditioning was found to reduce the expression of caspase-3 and poly ADP ribose polymerase (PARP), key executioner enzymes in the apoptotic cascade.[6] In silico docking analysis further suggested a high binding affinity of STS for caspase-3, potentially inhibiting its activity directly.[6]

Caption: Inhibition of the apoptotic cascade by sodium thiosulfate.

Experimental Workflow for Assessing Antioxidant Properties

A logical workflow for the comprehensive evaluation of the antioxidant properties of sodium thiosulfate is presented below.

Caption: A comprehensive workflow for investigating the antioxidant properties of sodium thiosulfate.

Conclusion and Future Perspectives

Sodium thiosulfate exhibits significant antioxidant properties through a combination of direct ROS scavenging and modulation of endogenous antioxidant systems, largely mediated by its capacity to donate hydrogen sulfide. The presented quantitative data and experimental protocols provide a solid foundation for further research into its therapeutic applications. Future studies should focus on elucidating the precise molecular targets of sodium thiosulfate and its metabolites, exploring its efficacy in a wider range of oxidative stress-related diseases through well-designed clinical trials, and developing novel delivery systems to enhance its bioavailability and target-specific action. The multifaceted antioxidant profile of sodium thiosulfate positions it as a promising candidate for drug development in the ongoing battle against oxidative stress-mediated pathologies.

References

- 1. Sodium thiosulfate through preserving mitochondrial dynamics ameliorates oxidative stress induced renal apoptosis and ferroptosis in 5/6 nephrectomized rats with chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Thiosulfate: An Innovative Multi-Target Repurposed Treatment Strategy for Late-Onset Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Thiosulfate Ameliorates Oxidative Stress and Preserves Renal Function in Hyperoxaluric Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium thiosulfate ameliorates oxidative stress and preserves renal function in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium Thiosulfate Preconditioning Ameliorates Ischemia/Reperfusion Injury in Rat Hearts Via Reduction of Oxidative Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalysing the reaction of sodium thiosulfate and hydrogen peroxide | Demonstration | RSC Education [edu.rsc.org]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Crystal Water in the Reactivity of Sodium Thiosulfate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O), a compound widely utilized in pharmaceutical and analytical applications, exhibits a reactivity profile that is intrinsically linked to its water of hydration. This technical guide provides an in-depth analysis of the multifaceted role of these crystal waters, exploring their influence on the compound's stability, decomposition pathways, and reaction kinetics. Through a synthesis of crystallographic data, thermal analysis, and kinetic studies, this document elucidates the mechanisms by which the hydration sphere governs the chemical behavior of the thiosulfate anion. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in research and drug development.

Introduction

Sodium thiosulfate is a well-known chemical agent with diverse applications, including as an antioxidant in pharmaceutical formulations and as a titrant in analytical chemistry.[][2] It is most commonly available as a pentahydrate, with five water molecules integrated into its crystal lattice.[3] The presence of this crystal water is not merely passive; it actively modulates the compound's physical and chemical properties. Understanding the precise role of these water molecules is paramount for controlling its reactivity, ensuring its stability in formulations, and optimizing its performance in various applications.[4] This guide will delve into the structural arrangement of the crystal water, its impact on thermal stability, and its participation in key chemical reactions.

The Crystal Structure and the Role of Water of Hydration

The stability and reactivity of sodium thiosulfate pentahydrate are fundamentally dictated by the arrangement of water molecules within its crystal structure. In the solid state, the thiosulfate anion (S₂O₃²⁻) has a tetrahedral geometry.[3] The five water molecules are not merely entrapped but are integral to the crystal lattice, forming a network of hydrogen bonds.[5][6]

Recent crystallographic studies have provided detailed insights into the coordination environment. The sodium cations are coordinated by both the thiosulfate anions and water molecules.[6][7] This network of hydrogen bonds, involving O—H⋯O and O—H⋯S interactions, creates corrugated layers of thiosulfate anions and water molecules, which are then linked by sodium cations.[6][7] This intricate arrangement is crucial for the stability of the crystalline solid. In contrast to the three-dimensional framework of the pentahydrate, the dihydrate form exhibits layers that are only interconnected by Na⁺ cations, highlighting the structural importance of a higher degree of hydration.[6]

The water of hydration significantly influences the properties of the thiosulfate ion in the solid state. The S-S bond length in the pentahydrate is slightly different from that in the anhydrous form, a direct consequence of the hydrogen bonding environment.[6][8] This interaction with water molecules affects the electron distribution within the thiosulfate anion, thereby influencing its reactivity.

Thermal Decomposition: A Stepwise Dehydration Process

The thermal decomposition of this compound is a critical aspect of its stability profile, particularly relevant to storage and formulation. The process is not a simple, one-step removal of water but a multi-stage dehydration. Upon heating, the compound first dissolves in its own water of hydration.[9]

Studies employing thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have revealed that the dehydration proceeds through intermediate hydrates.[10] Specifically, evidence points to the formation of a dihydrate (Na₂S₂O₃·2H₂O) as a stable intermediate before complete dehydration to the anhydrous salt.[7][10] The initial stage of dehydration involves the formation of a dehydrated layer on the crystal surface, which can influence the kinetics of the subsequent water loss.[10]

Further heating beyond dehydration, to around 300 °C, leads to the decomposition of the anhydrous salt into sodium sulfate (B86663) (Na₂SO₄) and sodium polysulfide (Na₂Sₓ).[3]

Quantitative Thermal Analysis Data

The following table summarizes typical data obtained from the thermal analysis of this compound. The exact temperatures can vary depending on factors like heating rate and atmospheric conditions.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules Lost |

| Melting in water of hydration | ~48.3 °C | - | - |

| Dehydration to Dihydrate | 48 - 100 °C | ~21.7% | 3 H₂O |

| Dehydration to Anhydrous | 100 - 200 °C | ~14.5% | 2 H₂O |

| Decomposition of Anhydrous Salt | > 300 °C | - | - |

Note: The mass loss percentages are calculated based on the initial molar mass of Na₂S₂O₃·5H₂O (248.18 g/mol ).

Role of Crystal Water in Chemical Reactivity

The water of hydration plays a significant role in the chemical reactions of sodium thiosulfate, influencing reaction rates and, in some cases, the reaction pathway itself.

Reaction with Acids

A characteristic reaction of thiosulfate salts is their decomposition in the presence of acids.[3] When this compound reacts with a strong acid like hydrochloric acid (HCl), it decomposes to form elemental sulfur, sulfur dioxide, and water.[11][12]

Na₂S₂O₃(aq) + 2HCl(aq) → 2NaCl(aq) + S(s) + SO₂(g) + H₂O(l)

The crystal water can influence the kinetics of this reaction in the solid state by facilitating the dissolution of the salt and the interaction with the acid. In solution, the hydration shell around the thiosulfate ion plays a crucial role. Computational studies have shown that water molecules form hydrogen bonds with the oxygen and sulfur atoms of the thiosulfate ion.[8] The water exchange at the terminal sulfur atom is faster than at the oxygen atoms, suggesting that this terminal sulfur is the more active site for reactions, such as the initial protonation by an acid.[8]

Redox Reactions

Sodium thiosulfate is a well-known reducing agent.[3] Its reaction with iodine is a cornerstone of iodometric titrations.

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

The presence of water is essential for this reaction to occur in solution. The hydration of the ions facilitates their interaction and the electron transfer process. In the solid state, the presence of crystal water can be critical for reactions with oxidizing agents, as it can provide a medium for the reaction to initiate, especially under humid conditions.[4]

Experimental Protocols

To investigate the role of crystal water, several key experimental techniques are employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for studying the thermal decomposition and dehydration processes.[13][14]

-

Objective: To determine the temperatures of dehydration and decomposition, and to quantify the mass loss associated with water removal.

-

Methodology:

-

A small, accurately weighed sample (typically 2-8 mg) of this compound is placed in a TGA pan (e.g., platinum).[15]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like dry nitrogen, to prevent oxidative side reactions.[14][15]

-

The TGA instrument continuously records the mass of the sample as a function of temperature.

-

Simultaneously, the DSC measures the heat flow to or from the sample relative to a reference, identifying endothermic events like melting and dehydration, and exothermic events like decomposition.

-

The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify the distinct stages of dehydration and decomposition.[13]

-

X-ray Diffraction (XRD)

XRD is used to identify the crystal structure of the starting material, intermediates, and final products of a reaction.

-

Objective: To confirm the crystalline phases present at different stages of hydration or reaction.

-

Methodology:

-

A powdered sample of the material is placed in the sample holder of the diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline structure and can be compared to reference patterns to identify the phases present.

-

Kinetic Studies of the Reaction with Acid

The "clock reaction" between sodium thiosulfate and an acid provides a classic method for studying reaction kinetics.[11][12]

-

Objective: To determine the rate of reaction and how it is affected by factors such as concentration and temperature.

-

Methodology:

-

Prepare aqueous solutions of this compound and hydrochloric acid of known concentrations.

-

Place a piece of paper with a cross marked on it under a beaker.

-

Mix the reactant solutions in the beaker and start a timer simultaneously.

-

Observe the formation of the colloidal sulfur precipitate, which causes the solution to become cloudy.

-

Stop the timer when the cross is no longer visible through the solution.

-

The rate of reaction can be taken as the reciprocal of the time taken (1/time).

-

Repeat the experiment with varying concentrations of sodium thiosulfate to determine the reaction order with respect to the thiosulfate.

-

Visualizing Reaction Pathways and Workflows

Graphviz diagrams can be used to illustrate the logical flow of processes and relationships.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for the kinetic study of the acid-thiosulfate reaction.

Implications for Drug Development

The hygroscopic nature and thermal sensitivity of this compound, governed by its crystal water, have significant implications for drug development.

-

Stability and Storage: The tendency to lose water of crystallization (efflorescence) or absorb atmospheric moisture can lead to changes in the physical and chemical properties of the drug substance.[4] This necessitates controlled storage conditions to maintain the integrity of the compound.

-

Formulation: The solubility of sodium thiosulfate is influenced by its hydration state.[2] In liquid formulations, the hydration shell of the thiosulfate ion can affect its interactions with other excipients. In solid dosage forms, the presence of crystal water can impact powder flow, compaction, and dissolution rates.

-

Pharmaceutical Grade Purity: The development of pharmaceutical-grade this compound requires stringent control over impurities, including organic carbon, which can be challenging to analyze in the presence of the thiosulfate ion.[16]

Conclusion

The crystal water in this compound is not a mere spectator but an active participant in defining the compound's structure, stability, and reactivity. Its role extends from stabilizing the crystal lattice through an extensive hydrogen-bonding network to mediating the kinetics of its decomposition and solution-phase reactions. For researchers, scientists, and drug development professionals, a thorough understanding of the behavior of this water of hydration is essential for the effective and safe application of sodium thiosulfate. The experimental methodologies and data presented in this guide provide a framework for further investigation and for the rational design of stable and efficacious pharmaceutical products containing this versatile compound.

References

- 2. byjus.com [byjus.com]

- 3. Sodium thiosulfate - Wikipedia [en.wikipedia.org]

- 4. Why is hydrated sodium thiosulfate not suitable as a primary standard.. [askfilo.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. The dehydration of Na2S2O3· 5H2O single crystals as studied by thermal analysis and optical microscopy - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. This compound Solution | Ennore India Chemicals [ennoreindiachemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder and Stoichiometric 0.8-Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20110008467A1 - Sodium thiosulfate-containing pharmaceutical compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Sodium Thiosulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) in various solvents. This document consolidates quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Sodium thiosulfate pentahydrate exhibits its highest solubility in water, a characteristic that is significantly influenced by temperature. Its solubility in organic solvents is considerably limited. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 0 | 50.2[1] |

| Water | 10 | 59.7[1] |

| Water | 20 | 70.1[1][2][3] |

| Water | 25 | 75.9[1] |

| Water | 35 | 91.2[1] |

| Water | 45 | 123.9[1] |

| Water | 60 | 191.3[1] |

| Water | 100 | 231[2] |

| Water | 100 | 245[1] |

| Ethanol | 20 | 0.0034[1] |

| Methanol | - | Soluble |

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be performed using several established methods. The choice of method depends on the solvent and the required precision. Below are detailed methodologies for the isothermal shake-flask method coupled with gravimetric or titrimetric analysis.

Isothermal Shake-Flask Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest

-

Thermostatically controlled water bath or incubator shaker

-

Conical flasks with stoppers

-

Analytical balance (readable to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Drying oven

-

Pipettes and volumetric flasks

-

Magnetic stirrer and stir bars (optional)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Equilibration: Tightly stopper the flask and place it in a thermostatically controlled water bath or incubator shaker set to the desired temperature. Agitate the mixture at a constant rate for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical equilibration time is 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution of the solute.

-

Filtration: Immediately filter the collected sample using a filter membrane that is compatible with the solvent and has a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm). The filtration apparatus should also be at the experimental temperature.

-

Quantification: Determine the concentration of sodium thiosulfate in the filtrate using a suitable analytical method, such as gravimetric or titrimetric analysis as described below.

Gravimetric Analysis

This method involves determining the mass of the dissolved solute after evaporating the solvent.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Re-weigh the evaporating dish with the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature that will not decompose the sodium thiosulfate (below 100°C to avoid loss of water of hydration).

-

Once all the solvent has evaporated, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the residue corresponds to the mass of this compound in the known volume of the solvent.

Calculation:

Solubility ( g/100 g solvent) = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100

Titrimetric Analysis (Iodometry)

This method is suitable for aqueous solutions and relies on the reaction of thiosulfate ions with iodine.

Reagents:

-

Standardized iodine solution (e.g., 0.1 N)

-

Starch indicator solution

-

Saturated filtrate of this compound

Procedure:

-

Accurately pipette a known volume of the clear, saturated filtrate into a conical flask.

-

Dilute the sample with a known volume of deionized water to a suitable concentration for titration.

-

Add a few drops of starch indicator solution. The solution should remain colorless.

-

Titrate the diluted filtrate with the standardized iodine solution. The endpoint is reached when the solution turns a persistent blue-black color.

-

Record the volume of the iodine solution used.

-

Perform the titration in triplicate to ensure accuracy.

Calculation:

The concentration of sodium thiosulfate in the filtrate can be calculated using the stoichiometry of the reaction between thiosulfate and iodine (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻). From this concentration, the solubility can be determined.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Reaction Kinetics of Sodium Thiosulfate Pentahydrate with Iodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) and iodine (I₂). The reaction, which results in the formation of tetrathionate (B1226582) (S₄O₆²⁻) and iodide (I⁻) ions, is a cornerstone of analytical chemistry and a classic example for studying chemical kinetics. This document details the underlying reaction mechanism, kinetic parameters, and methodologies for its study, tailored for a scientific audience.

Core Reaction Mechanism and Stoichiometry

The fundamental reaction between thiosulfate and iodine is a rapid and quantitative redox process. The overall balanced chemical equation is:

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

In this reaction, thiosulfate is oxidized to tetrathionate, while iodine is reduced to iodide. The reaction proceeds through a proposed intermediate, S₂O₃I⁻, which then reacts with another thiosulfate ion to form the final products.[1]

A common method for studying the kinetics of this reaction is the "iodine clock reaction." In this setup, a known amount of thiosulfate is added to a reaction mixture where iodine is being generated at a constant rate. The thiosulfate rapidly consumes the generated iodine. Once all the thiosulfate is consumed, the excess iodine reacts with a starch indicator, causing an abrupt change in color to a deep blue-black complex.[2][3][4][5] The time taken for this color change to occur is inversely proportional to the rate of the iodine-generating reaction.

There are several variations of the iodine clock reaction, commonly using hydrogen peroxide or persulfate to generate iodine.[5]

-

Hydrogen Peroxide Variation:

-

Persulfate Variation:

Quantitative Kinetic Data

The rate of the reaction between sodium thiosulfate and iodine is influenced by several factors, including the concentration of reactants, temperature, and pH. While the reaction itself is very fast, the kinetics are typically studied indirectly using the iodine clock reaction, where the rate of iodine generation is the slower, rate-determining step.

For the hydrogen peroxide variation, the rate-determining step is first order with respect to both hydrogen peroxide and iodide ions.[2][3] The rate law for the iodine-generating reaction can be expressed as:

Rate = k[H₂O₂]ᵐ[I⁻]ⁿ